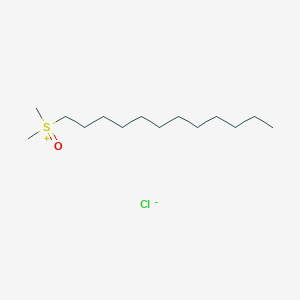
Pubchem_21493706
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_21493706 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_21493706 involves several steps, including the formation of key intermediates and the use of specific reagents. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
Metal-catalyzed reactions: These reactions often involve the use of transition metals to facilitate the formation of carbon-carbon or carbon-heteroatom bonds.
Hydrolysis and condensation reactions: These reactions are used to introduce functional groups and build the molecular framework of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Pubchem_21493706 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Transition metals like palladium, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols, ketones, or carboxylic acids, while reduction reactions may produce alkanes or amines.
Scientific Research Applications
Pubchem_21493706 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pubchem_21493706 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Properties
CAS No. |
61551-60-8 |
|---|---|
Molecular Formula |
C14H31ClOS |
Molecular Weight |
282.9 g/mol |
InChI |
InChI=1S/C14H31OS.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15;/h4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IRIHKZVCYIPSAQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[S+](=O)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















